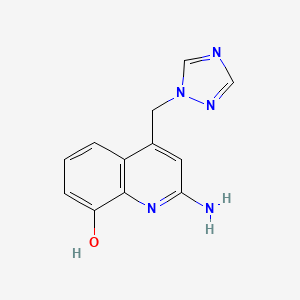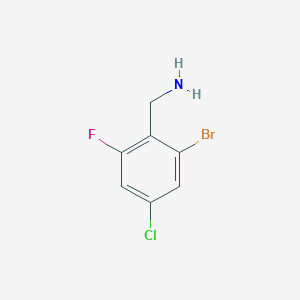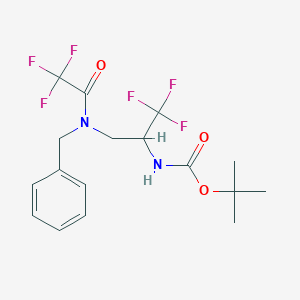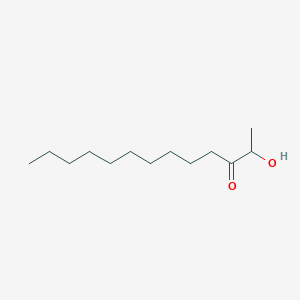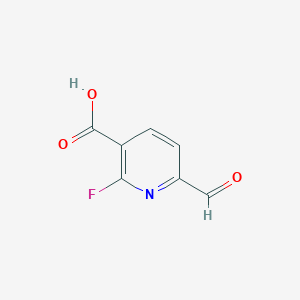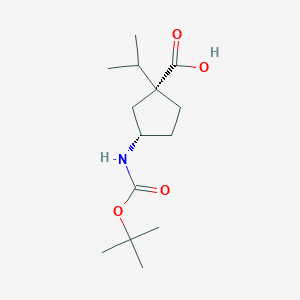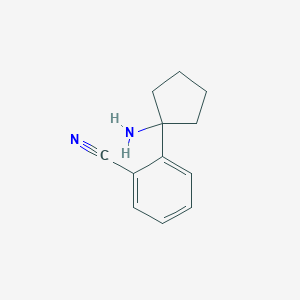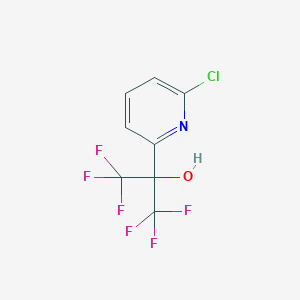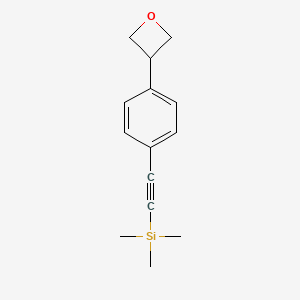
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with an oxetane ring and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The ethynyl group can be introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne . Finally, the trimethylsilyl group is introduced through silylation reactions using reagents such as trimethylsilyl chloride .
Industrial Production Methods
Industrial production of Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paternò–Büchi reaction and Sonogashira coupling to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxetane ring can be reduced to form diols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols from the oxetane ring.
Substitution: Formation of various functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring can participate in ring-opening reactions, while the ethynyl group can undergo addition reactions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: Lacks the oxetane and ethynyl groups, making it less versatile in chemical reactions.
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)germane: Similar structure but with a germanium atom instead of silicon, which can alter its reactivity and applications.
Uniqueness
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane is unique due to the combination of the oxetane ring, ethynyl group, and trimethylsilyl group. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Eigenschaften
Molekularformel |
C14H18OSi |
|---|---|
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
trimethyl-[2-[4-(oxetan-3-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)9-8-12-4-6-13(7-5-12)14-10-15-11-14/h4-7,14H,10-11H2,1-3H3 |
InChI-Schlüssel |
XGQUEAGVVRLUHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)


